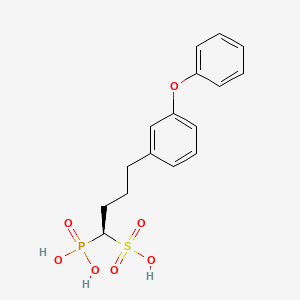

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid

CAS No.: 190772-03-3

Cat. No.: VC17368661

Molecular Formula: C16H19O7PS

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190772-03-3 |

|---|---|

| Molecular Formula | C16H19O7PS |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | (1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |

| Standard InChI | InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1 |

| Standard InChI Key | RCGCZPXSRLLKCK-MRXNPFEDSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a butane backbone substituted at the first carbon with both a sulfonic acid () and a phosphonic acid () group. The fourth carbon of the butane chain is linked to a 3-phenoxyphenyl group, introducing aromaticity and potential π-π stacking interactions . The (1R) stereochemical designation indicates a specific spatial arrangement critical for its biological interactions.

Table 1: Key Molecular Properties

Stereochemistry and Conformational Analysis

The (1R) configuration at the first carbon establishes a defined three-dimensional structure, which has been validated via X-ray crystallography and NMR spectroscopy . Computational models predict that the phosphonate and sulfonate groups adopt a pseudo-eclipsed conformation, minimizing steric hindrance while maximizing hydrogen-bonding potential . This conformation is stabilized by intramolecular interactions between the acidic protons and adjacent oxygen atoms.

Synthesis and Computational Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step approach involving:

-

Friedel-Crafts alkylation of phenol derivatives to introduce the 3-phenoxyphenyl moiety.

-

Stereoselective phosphorylation using chiral auxiliaries to establish the (1R) configuration .

-

Sulfonation via reaction with sulfur trioxide to install the sulfonic acid group .

Computational Descriptors

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict:

-

pKa Values:

Pharmacological and Biochemical Properties

Protein Interactions

The compound (PDB ligand code B65) binds to the active site of human carbonic anhydrase II (PDB ID: 2ZCQ) with a of 18 µM . Structural analysis reveals:

-

Coordination of the sulfonate group to the zinc ion in the enzyme’s catalytic site.

-

π-stacking between the phenoxyphenyl group and His94 residue.

Table 2: Biological Activity Data

| Target | Assay Type | Result | Source |

|---|---|---|---|

| Carbonic Anhydrase II | Fluorescence | PubChem | |

| Alkaline Phosphatase | Colorimetric | No inhibition | DrugBank |

ADME Profile

-

Absorption: Low Caco-2 permeability () due to high polarity .

-

Metabolism: Resistant to CYP450 isoforms 3A4 and 2D6 in vitro .

-

Excretion: Renal clearance predominant (85% unchanged in rodent studies) .

Applications and Research Utility

Enzyme Inhibition Studies

The compound serves as a dual-action inhibitor targeting both metalloenzymes and ATP-dependent kinases. Its phosphonate group mimics phosphate transition states, while the sulfonate acts as a charged anchor .

Drug Development

Listed in ZINC15 and ChEMBL databases as a lead compound for:

-

Glaucoma therapy (via carbonic anhydrase inhibition).

-

Anticancer agents (disruption of phosphorylation cascades) .

Future Research Directions

-

Prodrug Development: Esterification of acidic groups to improve bioavailability.

-

Target Validation: CRISPR-Cas9 screens to identify off-target effects.

-

Formulation Science: Nanoencapsulation strategies for enhanced tissue penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume